molecular formula C14H15N7OS B4514039 N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B4514039
M. Wt: 329.38 g/mol
InChI Key: MOSCLWFRPTUZFY-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core linked to a piperidine-4-carboxamide scaffold and a 1,3-thiazol-2-yl substituent. The triazolopyridazine moiety is a fused bicyclic system known for its diverse pharmacological applications, including kinase inhibition and enzyme modulation . The thiazole ring contributes to enhanced metabolic stability and binding affinity, as sulfur-containing heterocycles often improve pharmacokinetic profiles .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS/c22-13(17-14-15-5-8-23-14)10-3-6-20(7-4-10)12-2-1-11-18-16-9-21(11)19-12/h1-2,5,8-10H,3-4,6-7H2,(H,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSCLWFRPTUZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a triazolo-pyridazine structure. Its molecular formula is C₁₃H₁₄N₄OS, with a molecular weight of approximately 278.35 g/mol.

Structural Formula

N 1 3 thiazol 2 yl 1 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 4 carboxamide\text{N 1 3 thiazol 2 yl 1 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 4 carboxamide}

Antitumor Activity

Recent studies indicate that derivatives of thiazole and triazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of related compounds against HepG2 (liver cancer) and A549 (lung cancer) cell lines. The results demonstrated IC50 values of 4.37 μM for HepG2 and 8.03 μM for A549 cells when treated with structurally similar thiazole derivatives . This suggests that the target compound may exhibit comparable or enhanced activity.

The biological activity of this compound can be attributed to its ability to inhibit key kinases involved in tumorigenesis. Specifically, the compound may act as an inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a critical role in cancer progression and fibrosis .

Antibacterial Activity

In addition to anticancer properties, triazole derivatives have been reported to possess antibacterial activities. A related study found that certain triazole compounds exhibited moderate to good antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like ampicillin .

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen IC50/MIC (μM) Reference
Antitumor ActivityHepG24.37
Antitumor ActivityA5498.03
Antibacterial ActivityStaphylococcus aureus32
Antibacterial ActivityEscherichia coli16

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its substitution pattern:

  • Triazolopyridazine core : Common among analogs but with variable substituents at the 3- and 6-positions.
  • Piperidine-4-carboxamide linker : Replaces alternative groups like pyrrolidine or azepane in related compounds .
  • Thiazol-2-yl group : Distinct from phenyl, pyrimidinyl, or trifluoromethyl groups seen in analogs (Table 1).
Table 1: Substituent Comparison of Triazolopyridazine Derivatives
Compound Name Substituent on Triazolopyridazine Amide Side Chain Molecular Weight (g/mol) Key Properties Reference
Target Compound None (core only) N-(1,3-Thiazol-2-yl)piperidine-4- Not provided Likely enhanced solubility
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide 3-Isopropyl 4-Phenylbutan-2-yl Not provided Lipophilic, bulky substituent
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-Methylphenyl N-Methylacetamide Topical delivery (80 µM)
1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(1-ethylpiperidin-4-yl)ethyl]piperidine-4-carboxamide 4-Chlorophenyl 2-(1-Ethylpiperidin-4-yl)ethyl 496.06 Higher molecular weight

Key Observations :

  • Thiazole vs. Aromatic Groups : The thiazol-2-yl group in the target compound may confer better solubility compared to lipophilic substituents like 4-phenylbutan-2-yl .
  • Triazolopyridazine Modifications : Substituents at the 3-position (e.g., isopropyl, methylphenyl) influence steric bulk and electronic properties, affecting target binding .
Melting Points and Stability
  • E-4b (triazolopyridazine with benzoylamino-propenoic acid): Melting point 253–255°C, indicating high crystallinity .
  • E-4d (chloropyridazin-6-yl analog): Melting point 187–189°C, suggesting reduced stability compared to E-4b .
  • Synthetic Routes : The target compound’s synthesis may parallel methods for analogs, such as visible light/silane-mediated radical coupling (used for a trifluoromethyl-triazolopyridazine derivative) .

Pharmacokinetic and Therapeutic Implications

  • Target Selectivity : The piperidine-4-carboxamide linker may enhance blood-brain barrier penetration compared to pyrrolidine-based analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

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